Orthogonal Fmoc/Boc Deprotection
Fmoc-L-4-Aminomethylphe(Boc) exhibits complete orthogonality in its protecting group removal. The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), while the Boc group requires acidic conditions (e.g., 95% TFA). This allows for the selective unmasking of either the α-amino or the side-chain amine without affecting the other . This is in contrast to analogs with only one protecting group or with less stable or non-orthogonal protecting groups, which would limit synthetic flexibility .
| Evidence Dimension | Protecting Group Orthogonality |
|---|---|
| Target Compound Data | Orthogonal (Fmoc: Base-labile; Boc: Acid-labile) |
| Comparator Or Baseline | Mono-protected Phenylalanine Analogs (e.g., Fmoc-Phe-OH) |
| Quantified Difference | Qualitative difference: ability for sequential, site-specific deprotection vs. single-point deprotection |
| Conditions | Standard SPPS deprotection conditions (20% piperidine/DMF for Fmoc; 95% TFA for Boc) |
Why This Matters
This orthogonality is essential for synthesizing complex, branched, or cyclic peptides where precise control over amine reactivity is paramount.
